molecular formula C15H12N2O2 B8659916 Methyl 1-(isoquinolin-1-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-07-1

Methyl 1-(isoquinolin-1-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8659916
M. Wt: 252.27 g/mol
InChI Key: JHCOCPDDKLSXHB-UHFFFAOYSA-N
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Patent
US07078414B2

Procedure details

1.04 g (7.5 mmol) of potassium carbonate are added at 20° C. under an argon atmosphere to 0.376 g (3 mmol) of 3-methoxycarbonyl-1H-pyrrole and 0.49 g (3 mmol) of 1-chloroisoquinoline dissolved in 6 mL of dimethyl sulphoxide. After stirring at 100° C. for 22 hours, the reaction mixture is poured into 15 mL of water and is then allowed to crystallise for 1 hour at 20° C. After filtering the reaction mixture and air-drying the solid residue, 0.67 g of 3-methoxycarbonyl-1-(isoquinol-1-yl)-1H-pyrrole is obtained in the form of a beige-coloured solid melting at 86° C. Mass spectrum (EI): m/e 252 (M+.), m/e 221.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.376 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]([C:11]1[CH:15]=[CH:14][NH:13][CH:12]=1)=[O:10].Cl[C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][N:18]=1.O>CS(C)=O>[CH3:7][O:8][C:9]([C:11]1[CH:15]=[CH:14][N:13]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[CH:19][N:18]=2)[CH:12]=1)=[O:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.376 g
Type
reactant
Smiles
COC(=O)C1=CNC=C1
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise for 1 hour at 20° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtering the reaction mixture
CUSTOM
Type
CUSTOM
Details
air-drying the solid residue

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(=O)C1=CN(C=C1)C1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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